Structural Differentiation: Methylene-Linked Urea vs. Direct Urea-Pyrrolidine Attachment Confers Distinct Pharmacophoric Geometry
CAS 955237-07-7 features a methylene (-CH₂-) spacer between the pyrrolidinone 3-position and the urea nitrogen, a key structural distinction from numerous Kyorin patent exemplified compounds where the urea is directly attached to the pyrrolidine ring. This methylene insertion alters the spatial orientation of the terminal 2-methoxyphenyl urea moiety relative to the pyrrolidinone core and the 4-fluorophenyl substituent. Patents describing this scaffold family explicitly delineate methylene-linked analog subseries as structurally distinct from directly-attached urea subseries, implying non-interchangeable pharmacological profiles [1]. While quantitative receptor binding or functional assay data for CAS 955237-07-7 are not publicly disclosed, the patent's inclusion of this specific scaffold topology supports its deliberate differentiation from comparator scaffolds [1].
| Evidence Dimension | Linker atom composition between pyrrolidinone core and urea moiety |
|---|---|
| Target Compound Data | Methylene (-CH₂-) linker; molecular connectivity: pyrrolidinone-C3–CH₂–NH–C(O)–NH–(2-methoxyphenyl) |
| Comparator Or Baseline | Comparator A (direct attachment): 1-(4-fluorophenyl)-3-[(3S,4R)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea — urea NH directly bonded to pyrrolidine C3; no methylene spacer (see patent Example compounds in US20200010415A1 [1]) |
| Quantified Difference | Structural difference: presence vs. absence of methylene spacer. Quantitative pharmacological differential data not publicly available for this specific compound. |
| Conditions | Structural comparison based on patent disclosures (US20200010415A1, CN105814019B) [1]. |
Why This Matters
The methylene spacer alters conformational flexibility and hydrogen-bonding geometry at the receptor binding site, making CAS 955237-07-7 structurally non-substitutable with directly-attached urea analogs in SAR studies.
- [1] Ohata, K.; Shibasaki, M.; Hiroyasu, et al., assignors to Kyorin Pharmaceutical Co., Ltd. Urea Derivative or Pharmacologically Acceptable Salt Thereof. US Patent Application US20200010415A1, published January 9, 2020. View Source
